1,3-Dimethylfuro[3,4-c]pyridine
説明
特性
CAS番号 |
123229-64-1 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
1,3-dimethylfuro[3,4-c]pyridine |
InChI |
InChI=1S/C9H9NO/c1-6-8-3-4-10-5-9(8)7(2)11-6/h3-5H,1-2H3 |
InChIキー |
PYCIOJGFQMKXQX-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=CC2=C(O1)C |
正規SMILES |
CC1=C2C=CN=CC2=C(O1)C |
同義語 |
Furo[3,4-c]pyridine, 1,3-dimethyl- (9CI) |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues: Furo[3,4-c]pyridine Derivatives
- 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (CAS 145887-88-3): This derivative features a diketone moiety and methyl groups at the 1- and 5-positions. Its structural similarity to the target compound highlights the impact of substituents on solubility and stability.
- Spiro[cyclohexane-1,3′-furo[3,4-c]pyridine] derivatives :
Synthesized via cobalt-catalyzed cycloaddition (), these spiro compounds exhibit trifluoromethyl or phenyl substituents. Their rigid, three-dimensional structures may improve target selectivity compared to planar furopyridines .
Pyrrolo[3,4-c]pyridine Derivatives
Pyrrolo[3,4-c]pyridines, nitrogen-rich analogs, demonstrate diverse pharmacological activities:
- Analgesic and Sedative Activity :
Derivatives like compounds 9 and 11 () showed morphine-like analgesic potency in the "writhing" test (ED₅₀ ~12–15 mg/kg), surpassing aspirin. The 4-alkoxy and 6-methyl substituents were critical for activity . - Antidiabetic Activity: 4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-diones stimulated glucose uptake in muscle cells, with potency normalized to 100% insulin response at 0.3–100 µM .
Structural vs. Functional Comparison :
The oxygen atom in furopyridines may reduce basicity compared to pyrrolopyridines, altering pharmacokinetics (e.g., membrane permeability). Methyl groups in 1,3-dimethylfuropyridines could enhance lipophilicity, favoring CNS penetration, though this remains speculative without direct data.
Chromeno[3,4-c]pyridine Derivatives
- 5H-Chromeno[3,4-c]pyridines (): These derivatives, such as compound 19, act as dual ROCK1/ROCK2 inhibitors with sub-nanomolar IC₅₀ values (0.18–0.67 nM). The chromene ring introduces aromaticity and planar rigidity, enhancing kinase binding affinity .
Comparative Data Table
Key Research Findings and Gaps
- Pharmacological Potential: While pyrrolo[3,4-c]pyridines dominate in analgesia and antidiabetic research, 1,3-dimethylfuro[3,4-c]pyridine’s biological profile remains underexplored. Its furan oxygen may confer unique electronic properties, influencing receptor interactions.
- Degradation and Stability : Pyrrolo[3,4-c]pyridines undergo alkaline hydrolysis at the C1-N2 bond (). Similar studies on furopyridines are needed to assess hydrolytic stability .
- Synthetic Accessibility : Furopyridines like the spiro derivatives in demonstrate feasible synthesis routes, suggesting scalability for future pharmacological studies .
準備方法
Cyclocondensation of Prefunctionalized Precursors
Cyclocondensation reactions offer a direct route to construct the fused furopyridine core. A representative approach involves the reaction of 3-aminofuran derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, treating 3-amino-2-methylfuran with dimethyl acetylenedicarboxylate (DMAD) in acetic acid yields the intermediate dihydrofuropyridine, which undergoes dehydrogenation to form the aromatic system . Subsequent N-methylation using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF) introduces the second methyl group at the 3-position .
Key Parameters:
-
Catalyst: Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate cyclization.
-
Temperature: 80–120°C for 6–12 hours.
Transition Metal-Catalyzed Annulation
Palladium-catalyzed annulation strategies enable the assembly of the furopyridine skeleton with superior regiocontrol. A palladium(II)-catalyzed C–H activation/cyclization sequence using 2-methylfuran and 3-bromopyridine derivatives has been reported . This method employs Pd(OAc)₂ with Xantphos as a ligand, potassium carbonate (K₂CO₃) as a base, and dimethylformamide (DMF) as the solvent at 100°C. The resulting mono-methylated product is then subjected to a second methylation at the 1-position using trimethylaluminum (AlMe₃) in dichloromethane (DCM).
Optimization Insights:
-
Ligand Selection: Bulky phosphine ligands (e.g., Xantphos) suppress dimerization side reactions.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
-
Yield: 55–70% for the annulation step; 80–90% for methylation .
Alkylation of 1,3-Dihydrofuro[3,4-c]pyridine
The dihydro precursor, 1,3-dihydrofuro[3,4-c]pyridine, serves as a versatile intermediate for introducing methyl groups via alkylation. Treatment with methyl triflate (MeOTf) in the presence of 1,8-diazabicycloundec-7-ene (DBU) selectively methylates the nitrogen atoms at the 1- and 3-positions . This one-pot, two-step protocol avoids overalkylation and preserves the furan oxygen’s integrity.
Reaction Conditions:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for multi-step syntheses. A reported protocol involves the cyclization of 3-(methoxycarbonyl)furan-2-carboxamide with methylamine under microwave conditions (150°C, 20 minutes), followed by in situ methylation using dimethyl sulfate ((MeO)₂SO₂) and sodium hydroxide (NaOH) . This method achieves complete conversion in under 30 minutes, with a total yield of 65–70%.
Advantages:
-
Time Efficiency: 10-fold reduction compared to conventional heating.
-
Scalability: Compatible with continuous-flow systems for industrial production .
Comparative Analysis of Methods
| Method | Key Steps | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Cyclization + Methylation | 45–60% | Moderate | Lab-scale |
| Pd-Catalyzed Annulation | C–H Activation + Methylation | 55–70% | High | Pilot-scale |
| Alkylation of Dihydro | Two-step Alkylation | 75–85% | Excellent | Industrial |
| Microwave-Assisted | Microwave Cyclization + Methylation | 65–70% | High | Lab- to Pilot-scale |
Challenges and Optimization Strategies
-
Regioselectivity in Methylation:
Competing alkylation at the furan oxygen or pyridine nitrogen can occur. Using sterically hindered bases (e.g., DBU) and low temperatures (0–5°C) minimizes side reactions . -
Stability of Intermediates:
Dihydrofuropyridines are prone to oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants (e.g., BHT) improves yields . -
Catalyst Deactivation:
Palladium catalysts may be poisoned by sulfur-containing byproducts. Ligand screening (e.g., switching from PPh₃ to Xantphos) enhances catalyst longevity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3-Dimethylfuro[3,4-c]pyridine, and how do reaction conditions influence yield?
- Methodology : The synthesis often employs cyclization or functionalization of precursor heterocycles. For example, alkylation of a furopyridine core with methyl groups under basic conditions (e.g., NaH/THF) is common. Yield optimization requires precise stoichiometric control of methylating agents and inert atmospheres to prevent side reactions .
- Key Considerations : Use spectroscopic validation (¹H NMR, IR) to confirm regioselectivity of dimethylation. DSC studies can monitor thermal stability during synthesis .
Q. How do structural modifications at the 4- and 6-positions affect the compound's solubility and reactivity?
- Methodology : Introduce substituents (e.g., ethoxy, alkyl) via nucleophilic substitution or cross-coupling reactions. Solubility is assessed using logP measurements, while reactivity is tested in nucleophilic/electrophilic assays. For instance, 4-ethoxy analogs show enhanced aqueous solubility due to polarity .
- Data Interpretation : Compare substituent effects using Hammett constants to predict electronic contributions .
Q. What in vitro pharmacological activities have been reported for 1,3-Dimethylfuro[3,4-c]pyridine derivatives?
- Methodology : Screen derivatives for analgesic or anti-inflammatory activity using COX inhibition assays or hot-plate tests in rodent models. For example, 4-ethoxy-6-methyl analogs exhibit ED₅₀ values of 0.4–1.35 mg/kg, outperforming reference drugs like aspirin .
- Validation : Confirm target engagement via receptor-binding assays (e.g., μ-opioid receptors for analgesics) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound's therapeutic index?
- Methodology : Systematically vary substituents (e.g., methyl, propyl, trifluoromethyl) and evaluate potency/toxicity ratios. For example:
| Substituent Position | Biological Activity (ED₅₀) | Toxicity (LD₅₀) |
|---|---|---|
| 4-Ethoxy, 6-Methyl | 0.4 mg/kg (analgesic) | >200 mg/kg |
| 4-Methoxy, 6-Phenyl | 1.8 mg/kg | 150 mg/kg |
| Data derived from Ref. . |
- Challenges : Address metabolic instability of alkoxy groups via prodrug strategies .
Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?
- Methodology : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to identify barriers like poor absorption or rapid clearance. For instance, high in vitro COX-2 inhibition may not translate to in vivo efficacy due to plasma protein binding .
- Case Study : Use microsomal stability assays to predict hepatic metabolism discrepancies .
Q. How does the spirocyclic framework influence the compound's conformational stability?
- Methodology : Analyze spiro derivatives (e.g., 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione) using X-ray crystallography and DFT calculations. The spiro structure restricts rotational freedom, enhancing target selectivity .
- Application : Design rigid analogs to improve binding affinity for enzymes like phosphodiesterases .
Methodological Resources
-
Analytical Techniques :
-
Biological Assays :
Key Challenges and Future Directions
- Data Reproducibility : Standardize synthetic protocols to minimize batch-to-batch variability .
- Toxicity Profiling : Expand acute/chronic toxicity studies to identify off-target effects .
- Computational Modeling : Use molecular docking to predict interactions with emerging targets (e.g., viral proteases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
